Cas no 2137627-38-2 (1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)

1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis and organic chemistry applications. Its key structural features include a cyclohexane ring with a ketone functionality at the 4-position and a carboxylic acid group at the 1-position, coupled with an Fmoc-protected aminomethyl moiety. This compound is particularly valuable for introducing constrained, keto-functionalized building blocks into peptide backbones, enabling the synthesis of structurally diverse analogs. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, while the ketone offers potential for further functionalization via oxime or hydrazone formation. Its rigid cyclohexane scaffold may also confer conformational stability to resulting peptides.
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid structure
2137627-38-2 structure
Product name:1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid
CAS No:2137627-38-2
MF:C23H23NO5
Molecular Weight:393.432426691055
CID:6508020
PubChem ID:165479008

1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid
    • EN300-1083710
    • 2137627-38-2
    • 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
    • インチ: 1S/C23H23NO5/c25-15-9-11-23(12-10-15,21(26)27)14-24-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-14H2,(H,24,28)(H,26,27)
    • InChIKey: XVKGOORGDBFIKP-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC(CC1)=O)=O

計算された属性

  • 精确分子量: 393.15762283g/mol
  • 同位素质量: 393.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 615
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.7Ų
  • XLogP3: 2.6

1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1083710-0.5g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
0.5g
$3233.0 2023-10-27
Enamine
EN300-1083710-0.1g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
0.1g
$2963.0 2023-10-27
Enamine
EN300-1083710-0.25g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
0.25g
$3099.0 2023-10-27
Enamine
EN300-1083710-10g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
10g
$14487.0 2023-10-27
Enamine
EN300-1083710-2.5g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
2.5g
$6602.0 2023-10-27
Enamine
EN300-1083710-10.0g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2
10g
$14487.0 2023-06-10
Enamine
EN300-1083710-0.05g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
0.05g
$2829.0 2023-10-27
Enamine
EN300-1083710-1.0g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2
1g
$3368.0 2023-06-10
Enamine
EN300-1083710-5.0g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2
5g
$9769.0 2023-06-10
Enamine
EN300-1083710-1g
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-oxocyclohexane-1-carboxylic acid
2137627-38-2 95%
1g
$3368.0 2023-10-27

1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid 関連文献

1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acidに関する追加情報

Research Briefing on 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 2137627-38-2)

The compound 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 2137627-38-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid derivative structure, is being explored for its potential applications in peptide synthesis, drug discovery, and targeted therapeutics. Recent studies highlight its role as a versatile building block in solid-phase peptide synthesis (SPPS), where its unique chemical properties facilitate efficient coupling and deprotection steps.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the synthesis of cyclic peptides with enhanced stability and bioavailability. The study emphasized the compound's ability to introduce conformational constraints, thereby improving the pharmacological properties of peptide-based therapeutics. The CAS number 2137627-38-2 was specifically referenced in the context of optimizing synthetic protocols to achieve higher yields and purity.

Another notable application of this compound was reported in a Nature Chemical Biology paper, where it was employed as a key intermediate in the development of protease inhibitors. The research team utilized the Fmoc-protected carboxyl group to selectively modify the inhibitor's scaffold, resulting in compounds with nanomolar affinity for their target enzymes. This underscores the molecule's potential in designing next-generation enzyme inhibitors with improved specificity and reduced off-target effects.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), have further elucidated the structural and functional attributes of 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid. These studies have confirmed its stability under various physiological conditions, making it a promising candidate for in vivo applications. Additionally, computational modeling has provided insights into its binding interactions, aiding in the rational design of novel therapeutics.

In conclusion, the growing body of research on this compound highlights its multifaceted role in modern drug development. Its applications span from peptide synthesis to enzyme inhibition, with ongoing studies exploring its potential in targeted drug delivery systems. As the field advances, further investigations into its pharmacokinetics and toxicological profile will be essential to fully realize its therapeutic potential.

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